4-Fluoro-3-iodoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

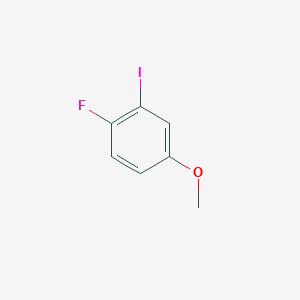

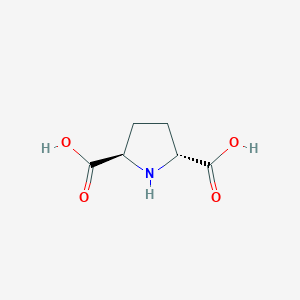

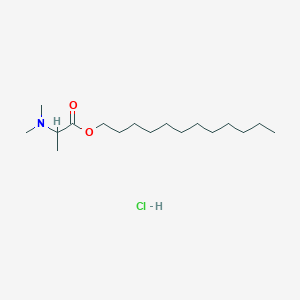

4-Fluoro-3-iodoanisole is a chemical compound with the IUPAC name 1-fluoro-2-iodo-4-methoxybenzene . It has a molecular weight of 252.03 and is a liquid at room temperature . .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoanisole is 1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) groups attached.Physical And Chemical Properties Analysis

4-Fluoro-3-iodoanisole is a liquid at room temperature . It has a molecular weight of 252.03 .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Fluoroanisoles

The compound has been utilized in the synthesis of various fluoroanisoles. For instance, Huang Sou-yi (2007) discussed the synthesis of 3-fluoro-4-iodoanisole using a series of reactions starting from 3-aminoanisole (Huang Sou-yi, 2007).

Precursor for PET Tracers

C. Kuroda et al. (2000) synthesized a chiral intermediate towards NCA PET tracer 6-[18F]fluoro-L-dopa from 3-iodoanisole, indicating the use of related compounds in radiotracer synthesis (Kuroda et al., 2000).

Catalytic Applications

Catalytic Fluorination

T. Kitamura et al. (2013) studied the catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, showcasing the potential role of compounds like 4-fluoro-3-iodoanisole in catalytic processes (Kitamura et al., 2013).

Nanoparticle Supported Catalysis

A. Ohtaka et al. (2015) demonstrated the use of iodoanisoles in nanoparticle-supported catalysis for carbon–carbon bond-forming reactions (Ohtaka et al., 2015).

Medical Imaging

- PET Imaging Analogue: G. Vaidyanathan et al. (1994) developed a no-carrier-added synthesis of (4-[18F]-fluoro-3-iodobenzyl)guanidine, a potential analogue for MIBG in PET imaging (Vaidyanathan et al., 1994).

Chemical Process Optimization

- Continuous Flow Iodination: Anna L. Dunn et al. (2018) discussed the iodination of fluoro-substituted benzonitriles under continuous flow conditions, indicating the relevance of fluoro-iodo compounds in process optimization (Dunn et al., 2018).

Molecular Synthesis

Synthesis of Fluoro-Benzoxazepines

A. Ulmer et al. (2016) reported the synthesis of a novel class of 4-fluoro-1,3-benzoxazepines, demonstrating the utility of fluoro-substituted compounds in the creation of novel molecular structures (Ulmer et al., 2016).

Direct Iodination of Arenes

P. Luliński et al. (1997) presented a method for the direct mono- and diiodination of arenes, highlighting the potential use of fluoro-iodo compounds in organic synthesis (Luliński & Skulski, 1997).

Safety And Hazards

Propiedades

IUPAC Name |

1-fluoro-2-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAOSHLRHPIXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-4-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)